Mitragynine
Overview
Description
Mitragynine is a naturally occurring indole alkaloid that can be isolated from the leaves of Mitragyna speciosa, also known as kratom, a psychoactive medicinal plant. It is known for its analgesic effects mediated by opioid receptors such as µ (MOR), δ (DOR), and κ (KOR) and has therapeutic potential for pain management with limited adverse effects compared to classical opioids like morphine. Mitragynine and its diastereomers have been the subject of extensive pharmacological and toxicological studies to understand their structure-activity relationships and potential as analgesic candidates .
Synthesis Analysis
Molecular Structure Analysis
Mitragynine is classified as a corynantheine-type monoterpenoid indole alkaloid. Its molecular structure is characterized by several rings, including a tetracyclic core and a piperidine ring, which are crucial for its interaction with opioid receptors. The stereochemistry of mitragynine is important for its biological activity, and the difference in stereochemical configuration can lead to variations in bioactivity among its diastereomers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of mitragynine are complex and require precise control over reaction conditions and stereochemistry. Key reactions include the Pictet-Spengler reaction to form the core indole structure, the Tsuji-Trost reaction for ring closure, and the Larock heteroannulation for constructing the indole ring system. Reductive cyclization methods have also been employed to form the piperidine ring .
Physical and Chemical Properties Analysis
Mitragynine is a compound with potent biological activity, particularly as an analgesic. It has been shown to bind to opioid receptors, especially MOR, to exert its analgesic effect. The physical properties, such as solubility and stability, are influenced by its complex molecular structure. The chemical properties, including reactivity and interaction with biological targets, are determined by the functional groups present in the molecule and its overall three-dimensional shape .
Case Studies and Clinical Relevance
Scientific Research Applications
Analgesic Properties
Mitragynine, a major alkaloidal component in Mitragyna speciosa, exhibits analgesic activity mediated by opioid receptors. It was found that oxidative derivatives of mitragynine, like mitragynine pseudoindoxyl and 7-hydroxymitragynine, are opioid agonists with higher potency than morphine (Takayama et al., 2002).
Antidepressant-like Effects
Research on mice models of depression showed that mitragynine isolated from Mitragyna speciosa Korth exhibits an antidepressant effect. This effect is possibly mediated by an interaction with the neuroendocrine system of the hypothalamic-pituitary-adrenal (HPA) axis (Idayu et al., 2011).
Cognitive Effects
Chronic administration of mitragynine can alter cognitive behavioral functions in mice, as evidenced by a study which showed changes in memory and motor activity (Apryani et al., 2010).
Anti-inflammatory Properties
Mitragynine has shown to inhibit COX-2 mRNA expression and prostaglandin E₂ production in LPS-stimulated RAW264.7 macrophage cells, suggesting its potential use in treating inflammatory conditions (Utar et al., 2011).
Metabolism and Pharmacokinetics
Mitragynine undergoes extensive metabolism, primarily through the CYP3A4 enzyme, in human liver microsomes. This process is important for its pharmacological activity and potential drug interactions (Kamble et al., 2019).
Cardiotoxicity Evaluation
A study on human induced pluripotent stem cell-derived cardiomyocytes indicated that Mitragynine and its analogues may potentiate Torsade de Pointes through inhibition of the rapid delayed rectifier potassium current (I Kr) (Lu et al., 2014).
Effects on Neuronal Function
Mitragynine impairs spatial learning and hippocampal synaptic transmission in rats, indicating its significant impact on cognitive processes (Hassan et al., 2019).
Effects on Opioid Withdrawal
Mitragynine mitigates the severity of opiate withdrawal syndrome in zebrafish, indicating its potential use in addiction treatment (Khor et al., 2011).
Safety And Hazards
Future Directions
Future research should focus on understanding the dose-response relationship of Mitragynine in preclinical and clinical studies. PKPD modeling would serve as a better method to understand this relationship . This is essential for the development of Mitragynine as an alternative medicinal drug for pain management .
properties
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFTMXCIIKKX-QVRQZEMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032140 | |
Record name | Mitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
235 °C at 5 mm Hg | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, chloroform, acetic acid | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties..., Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms. | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Mitragynine | |
Color/Form |
White amorphous powder | |
CAS RN |
4098-40-2, 6202-22-8 | |
Record name | (-)-Mitragynine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4098-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitragynine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITRAGYNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mitragynine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 °C | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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